molecular formula C13H14N2O2S B2649969 Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1408107-25-4

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2649969
CAS No.: 1408107-25-4
M. Wt: 262.33
InChI Key: ZJLNRRKLFAVWKM-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a thiazole ring, and a 4-methylphenylamino substituent

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the condensation of 4-methylphenylamine with ethyl 2-bromoacetate, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 4-methylphenylamine reacts with ethyl 2-bromoacetate in the presence of a base to form an intermediate.

    Step 2: The intermediate undergoes cyclization with thiourea to form the thiazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester group or the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 4-phenylthiazole-5-carboxylate
  • Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate

Uniqueness:

  • The presence of the 4-methylphenylamino group distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and specificity.
  • Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-(4-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-12(18-8-14-11)15-10-6-4-9(2)5-7-10/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNRRKLFAVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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